An In-depth Technical Guide to 5-Fluoro-2-methyl-4-nitroaniline (CAS 633327-50-1)
An In-depth Technical Guide to 5-Fluoro-2-methyl-4-nitroaniline (CAS 633327-50-1)
For Researchers, Scientists, and Drug Development Professionals
Core Properties and Data
5-Fluoro-2-methyl-4-nitroaniline is a substituted nitroaniline that serves as a valuable building block in medicinal chemistry and materials science. Its structure incorporates a fluorine atom, a methyl group, and a nitro group on an aniline scaffold, offering multiple points for chemical modification.
Physical and Chemical Properties
The following table summarizes the key physical and chemical properties of 5-Fluoro-2-methyl-4-nitroaniline.
| Property | Value | Source |
| CAS Number | 633327-50-1 | [1] |
| Molecular Formula | C₇H₇FN₂O₂ | [1] |
| Molecular Weight | 170.14 g/mol | [1][2] |
| Appearance | Solid | |
| Melting Point | 147 °C (decomposes) | [3] |
| Boiling Point | 344.4 ± 37.0 °C (Predicted) | |
| Density | 1.371 ± 0.06 g/cm³ (Predicted) | |
| Purity | Typically ≥95% | [1] |
| IUPAC Name | 5-fluoro-2-methyl-4-nitroaniline | [1] |
| InChI | 1S/C7H7FN2O2/c1-4-2-7(10(11)12)5(8)3-6(4)9/h2-3H,9H2,1H3 | |
| InChIKey | RZRYLRYVZYEYNR-UHFFFAOYSA-N | |
| SMILES | CC1=CC(=C(C=C1N)F)--INVALID-LINK--[O-] | [1] |
Safety Information
5-Fluoro-2-methyl-4-nitroaniline is classified as a hazardous substance. The following table outlines its GHS hazard statements and precautionary measures.
| Category | Information | Source |
| Signal Word | Warning | |
| Hazard Statements | H302: Harmful if swallowed.H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. | [2] |
| Precautionary Statements | P261: Avoid breathing dust/fume/gas/mist/vapours/spray.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
Experimental Protocols
Detailed experimental procedures for the synthesis and purification of 5-Fluoro-2-methyl-4-nitroaniline are not explicitly available. However, a plausible synthetic route can be devised based on standard organic transformations, particularly the nitration of a corresponding fluoro-methylaniline precursor.
Proposed Synthesis of 5-Fluoro-2-methyl-4-nitroaniline
A common method for the synthesis of nitroanilines is the nitration of an appropriately substituted aniline. To ensure regioselectivity, the amino group is often protected prior to the nitration step.
Step 1: Protection of the Amino Group of 4-Fluoro-2-methylaniline
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Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-fluoro-2-methylaniline in a suitable solvent such as acetic acid.
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Acylation: Cool the solution in an ice bath (0-5 °C). Slowly add acetic anhydride to the stirred solution.
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Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 1-2 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
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Work-up: Once the reaction is complete, pour the mixture into cold water to precipitate the N-acetylated product. Filter the solid, wash with water until the filtrate is neutral, and dry under vacuum.
Step 2: Nitration of N-(4-fluoro-2-methylphenyl)acetamide
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Reaction Setup: To a clean, dry round-bottom flask, add the N-(4-fluoro-2-methylphenyl)acetamide obtained from the previous step.
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Nitrating Agent: Cool the flask in an ice-salt bath to -5 to 0 °C. Slowly add a pre-cooled mixture of concentrated nitric acid and concentrated sulfuric acid (nitrating mixture) dropwise to the flask while maintaining the low temperature.
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Reaction Monitoring: Stir the reaction mixture at low temperature for 1-3 hours. Monitor the reaction by TLC.
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Work-up: Carefully pour the reaction mixture onto crushed ice to quench the reaction and precipitate the nitrated product. Filter the solid, wash thoroughly with cold water to remove any residual acid, and dry.
Step 3: Deprotection to Yield 5-Fluoro-2-methyl-4-nitroaniline
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Hydrolysis: Suspend the crude N-(5-fluoro-2-methyl-4-nitrophenyl)acetamide in an aqueous solution of a strong acid (e.g., hydrochloric acid or sulfuric acid).
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Reaction: Heat the mixture to reflux for several hours until the starting material is consumed (as monitored by TLC).
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Work-up: Cool the reaction mixture to room temperature and then neutralize it with a base (e.g., sodium hydroxide solution) to precipitate the free aniline.
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Purification: Filter the crude 5-Fluoro-2-methyl-4-nitroaniline, wash with water, and dry. Further purification can be achieved by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by column chromatography on silica gel.[4]
Characterization Methods
Standard analytical techniques would be employed to confirm the identity and purity of the synthesized 5-Fluoro-2-methyl-4-nitroaniline.
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Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectra would be recorded to elucidate the chemical structure. While specific spectral data for this compound is not publicly available, related compounds' spectra can be found for comparison.[5]
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Mass Spectrometry (MS): Mass spectrometry would be used to determine the molecular weight and fragmentation pattern of the compound. The expected molecular ion peak would correspond to the molecular weight of 170.14 g/mol .[2][6]
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Infrared (IR) Spectroscopy: IR spectroscopy would be used to identify the characteristic functional groups, such as N-H stretches of the amine, C-F stretch, and the symmetric and asymmetric stretches of the nitro group.[7][8]
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High-Performance Liquid Chromatography (HPLC): HPLC would be employed to assess the purity of the final compound.[9]
Visualizations
Logical Workflow for Synthesis and Characterization
References
- 1. 5-Fluoro-2-methyl-4-nitroaniline 95% | CAS: 633327-50-1 | AChemBlock [achemblock.com]
- 2. 4-Fluoro-2-methyl-5-nitroaniline | C7H7FN2O2 | CID 19035271 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 5-Fluoro-2-methyl-4-nitroaniline [oakwoodchemical.com]
- 4. EP0127079A1 - Process for preparing 2-fluoro-5-nitroaniline - Google Patents [patents.google.com]
- 5. rsc.org [rsc.org]
- 6. 4-Fluoro-2-nitroaniline [webbook.nist.gov]
- 7. 5-Chloro-4-fluoro-2-nitroaniline [webbook.nist.gov]
- 8. researchgate.net [researchgate.net]
- 9. 633327-50-1|5-Fluoro-2-methyl-4-nitroaniline|BLD Pharm [bldpharm.com]
